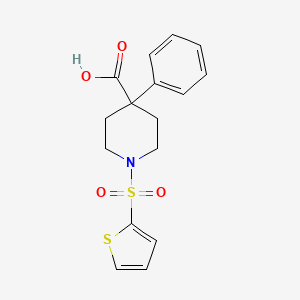
4-Phenyl-1-(thiophene-2-sulfonyl)piperidine-4-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Phenyl-1-(thiophene-2-sulfonyl)piperidine-4-carboxylic acid is a complex organic compound characterized by its unique structure, which includes a phenyl group, a thiophene-2-sulfonyl group, and a piperidine ring
作用機序
Target of Action
It’s worth noting that similar compounds, such as isonipecotic acid, act as a gaba a receptor partial agonist . The GABA A receptor plays a crucial role in inhibitory neurotransmission in the central nervous system.
Mode of Action
The suzuki–miyaura (sm) cross-coupling reaction, a widely-applied transition metal catalysed carbon–carbon bond forming reaction, might be involved . This reaction involves the oxidative addition of electrophilic organic groups and transmetalation of nucleophilic organic groups from boron to palladium .
Biochemical Pathways
The suzuki–miyaura coupling reaction, which might be involved in its action, is known to participate in electronically divergent processes with the metal catalyst .
Result of Action
The suzuki–miyaura coupling reaction, which might be involved in its action, is known to result in the formation of new carbon–carbon bonds .
Action Environment
It’s worth noting that the suzuki–miyaura coupling reaction, which might be involved in its action, is known for its mild and functional group tolerant reaction conditions .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Phenyl-1-(thiophene-2-sulfonyl)piperidine-4-carboxylic acid typically involves multiple steps, starting with the preparation of the piperidine ring One common approach is the reaction of piperidine with thiophene-2-sulfonyl chloride under controlled conditions to introduce the sulfonyl group
Industrial Production Methods: In an industrial setting, the synthesis of this compound may be scaled up using similar reaction conditions but with optimized parameters to ensure higher yields and purity. Continuous flow reactors and other advanced techniques can be employed to enhance the efficiency and safety of the production process.
化学反応の分析
Types of Reactions: 4-Phenyl-1-(thiophene-2-sulfonyl)piperidine-4-carboxylic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Nucleophilic substitution reactions can be carried out using strong nucleophiles like sodium azide (NaN₃) or halides.
Major Products Formed:
Oxidation: The compound can be oxidized to form carboxylic acids or ketones.
Reduction: Reduction reactions can yield amines or alcohols.
Substitution: Substitution reactions can lead to the formation of various derivatives, depending on the nucleophile used.
科学的研究の応用
Chemistry: In chemistry, 4-Phenyl-1-(thiophene-2-sulfonyl)piperidine-4-carboxylic acid is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, this compound has been studied for its potential biological activities. It may serve as a lead compound for the development of new drugs or therapeutic agents.
Medicine: The compound's potential medicinal applications include its use as an intermediate in the synthesis of pharmaceuticals. Its ability to interact with biological targets makes it a candidate for drug discovery and development.
Industry: In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its chemical stability and reactivity.
類似化合物との比較
4-Phenylpiperidine-4-carboxylic acid: Lacks the sulfonyl group, resulting in different reactivity and biological activity.
Thiophene-2-sulfonyl chloride: A simpler compound used as a starting material in the synthesis of the target compound.
Piperidine derivatives: Other piperidine derivatives with different substituents can exhibit varying chemical and biological properties.
Uniqueness: 4-Phenyl-1-(thiophene-2-sulfonyl)piperidine-4-carboxylic acid stands out due to its combination of a phenyl group, a thiophene-2-sulfonyl group, and a piperidine ring, which collectively contribute to its unique chemical and biological properties.
This comprehensive overview highlights the significance of this compound in scientific research and its potential applications across various fields. Its unique structure and reactivity make it a valuable compound for further exploration and development.
特性
IUPAC Name |
4-phenyl-1-thiophen-2-ylsulfonylpiperidine-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO4S2/c18-15(19)16(13-5-2-1-3-6-13)8-10-17(11-9-16)23(20,21)14-7-4-12-22-14/h1-7,12H,8-11H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USLPKEZSWWUSPC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1(C2=CC=CC=C2)C(=O)O)S(=O)(=O)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3-((6-(2,6-Dichlorophenyl)-8-methyl-7-oxo-7,8-dihydropyrido[2,3-d]pyrimidin-2-yl)amino)benzoic acid](/img/structure/B2956238.png)
![3,4-dimethoxy-N-[3-(4-phenylpiperazin-1-yl)propyl]benzamide](/img/structure/B2956241.png)
![2-((3-(4-nitrophenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-(m-tolyl)acetamide](/img/structure/B2956242.png)

![7-chloro-N-(4-chlorophenyl)-2-methyl-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxamide](/img/structure/B2956247.png)



![(Z)-1-(benzo[d][1,3]dioxol-5-yl)-4,4-difluoro-3-hydroxybut-2-en-1-one](/img/structure/B2956253.png)
![N-[[(3S,4S)-4-(3-Methylimidazol-4-yl)pyrrolidin-3-yl]methyl]cyclopropanecarboxamide;dihydrochloride](/img/structure/B2956256.png)



![1-{1-[5-(3-TERT-BUTYL-1,2,4-OXADIAZOL-5-YL)PYRIDIN-2-YL]-1H-IMIDAZOLE-4-CARBONYL}-4-(2-METHYLPROPYL)PIPERAZINE](/img/structure/B2956261.png)
